molecular formula C10H11N3O2 B13877175 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione

1-(2-Methylpyridin-3-yl)piperazine-2,3-dione

Cat. No.: B13877175
M. Wt: 205.21 g/mol
InChI Key: NLPOOPJXDYGXHX-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is a heterocyclic compound that features a piperazine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperazine and pyridine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .

Chemical Reactions Analysis

1-(2-Methylpyridin-3-yl)piperazine-2,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketopiperazine derivatives, while reduction leads to various reduced piperazine products.

Scientific Research Applications

1-(2-Methylpyridin-3-yl)piperazine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-3-yl)piperazine-2,3-dione is not fully understood. it is believed to interact with molecular targets through its piperazine and pyridine rings. These interactions can involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

1-(2-Methylpyridin-3-yl)piperazine-2,3-dione can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combined piperazine and pyridine structure, which imparts distinct properties not found in simpler piperazine or pyridine derivatives.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(2-methylpyridin-3-yl)piperazine-2,3-dione

InChI

InChI=1S/C10H11N3O2/c1-7-8(3-2-4-11-7)13-6-5-12-9(14)10(13)15/h2-4H,5-6H2,1H3,(H,12,14)

InChI Key

NLPOOPJXDYGXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)N2CCNC(=O)C2=O

Origin of Product

United States

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